5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reaction: The oxadiazole ring is then coupled with a suitable pyrimidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Substitution of the bromine atom can produce a variety of new compounds, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a bromine atom, an oxadiazole ring, and a dihydropyrimidinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-5-11-7(12-15-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFMGIKQFGSZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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